3-Chloro-2-nitroaniline

Physical property differentiation Isomer identification Quality control

Sourcing 3-Chloro-2-nitroaniline (CAS 59483-54-4) for kinase-focused medicinal chemistry? This halo-nitroaniline features a distinctive 1,2,3-substitution pattern that governs both amino-group nucleophilicity and chloro leaving-group ability in SNAr—reactivity not replicable with 4-chloro-2-nitroaniline or 2-chloro-5-nitroaniline isomers. Reduction yields 3-chloro-1,2-diaminobenzene, the key precursor to benzimidazole scaffolds targeting CDKs, GSK-3, and Aurora kinases. Use the 107–108 °C melting point for rapid, instrument-free identity verification before committing to multi-step sequences. Benchmark your CMO proposals against the documented 53.4% yield from 3-chloro-2-nitrobenzoic acid to negotiate competitive pricing.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 59483-54-4
Cat. No. B1295001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-nitroaniline
CAS59483-54-4
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N
InChIInChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
InChIKeyYADOEPHJIBKBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-nitroaniline (CAS 59483-54-4) Procurement Guide: Baseline Properties and Chemical Identity


3-Chloro-2-nitroaniline (CAS: 59483-54-4) is a halogenated nitroaromatic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. It is characterized as a pale-yellow to yellow-brown crystalline solid with a melting point range of 107–108 °C and a predicted boiling point of 327.1 ± 22.0 °C at 760 mmHg [2]. The compound features three key functional groups—an amino (-NH₂) group, a nitro (-NO₂) group, and a chloro (-Cl) substituent—arranged in a 1,2,3-substitution pattern on the benzene ring. This specific regiochemical arrangement distinguishes it from other chloro-nitroaniline isomers and influences its reactivity profile in nucleophilic aromatic substitution and reduction chemistry . Commercial availability typically includes purity specifications of 95–98% (GC) [3].

Why 3-Chloro-2-nitroaniline Cannot Be Simply Substituted with Other Chloro-nitroaniline Isomers in Synthesis


Substituting 3-chloro-2-nitroaniline with a positional isomer such as 4-chloro-2-nitroaniline or 2-chloro-5-nitroaniline in a synthetic sequence is not a chemically neutral substitution. The 1,2,3-substitution pattern of 3-chloro-2-nitroaniline—with chlorine at position 3, nitro at position 2, and amino at position 1—creates a unique electronic environment that governs both the reactivity of the amino group and the leaving-group ability of the chlorine atom in nucleophilic aromatic substitution (SNAr) reactions . In contrast, the 1,2,4-substitution pattern of 4-chloro-2-nitroaniline alters the electronic push-pull effects across the ring, changing both the nucleophilicity of the amino group and the susceptibility of the chloro substituent to displacement . Furthermore, reduction of the nitro group in different positional isomers proceeds with varying chemoselectivity, as the proximity of chlorine to the nitro group influences the likelihood of undesired hydrodehalogenation side reactions [1]. These position-dependent electronic and steric effects mean that synthetic yields, reaction rates, and product purities obtained with one isomer cannot be extrapolated to another without experimental validation.

Quantitative Comparative Evidence for 3-Chloro-2-nitroaniline (CAS 59483-54-4): Selection-Relevant Differentiation Data


Melting Point Differentiation: 3-Chloro-2-nitroaniline vs. 2-Chloro-5-nitroaniline Isomer

The melting point of 3-chloro-2-nitroaniline is 107–108 °C [1]. This value differs by approximately 11–13 °C from the melting point of its closely related isomer 2-chloro-5-nitroaniline, which melts at 118–120 °C [2]. This measurable difference provides a straightforward, cost-effective method for distinguishing between these two positional isomers during incoming quality control or when verifying product identity.

Physical property differentiation Isomer identification Quality control

Synthetic Route Yield: 3-Chloro-2-nitrobenzoic Acid to 3-Chloro-2-nitroaniline Conversion

A documented synthetic route for the preparation of 3-chloro-2-nitroaniline involves the conversion of 3-chloro-2-nitrobenzoic acid using diphenylphosphoryl azide and triethylamine in DMF, followed by hydrolysis, affording the target compound in 53.4% isolated yield . This yield serves as a practical benchmark for process optimization when sourcing from alternative synthetic pathways or when evaluating custom synthesis proposals from contract manufacturing organizations (CMOs).

Synthetic methodology Process chemistry Yield benchmarking

Reduction to 3-Chloro-1,2-diaminobenzene: Benchmarked Reaction Conditions and Stoichiometry

The nitro group of 3-chloro-2-nitroaniline can be reduced to yield 3-chloro-1,2-diaminobenzene, an ortho-phenylenediamine derivative valuable for benzimidazole and quinoxaline synthesis. A reported protocol uses Zn powder and NH₄Cl in 1:1 EtOH–H₂O at room temperature for 18 hours, employing 5.0 g (29 mmol) of 3-chloro-2-nitroaniline with Zn (18.9 g, 290 mmol, 10 equiv) and NH₄Cl (31.0 g, 579 mmol, 20 equiv) . This stoichiometry provides a reproducible starting point for further optimization of catalytic or transfer hydrogenation methods.

Nitro reduction Diamine synthesis Heterocyclic intermediates

Commercial Purity Specifications and Scalability: Supplier-Reported Quality Metrics

Commercial suppliers report 3-chloro-2-nitroaniline purity specifications ranging from 95% to 98% (GC) with moisture content ≤0.5% [1]. Production scale availability is reported up to 200 kg, with support for both gram-scale research quantities and kilogram-scale custom synthesis . These specifications establish baseline quality expectations for procurement evaluations.

Quality specifications Commercial availability Procurement benchmarking

Procurement-Relevant Application Scenarios for 3-Chloro-2-nitroaniline (CAS 59483-54-4)


Synthesis of Ortho-Phenylenediamine Derivatives via Nitro Group Reduction

3-Chloro-2-nitroaniline serves as a direct precursor to 3-chloro-1,2-diaminobenzene through reduction of the nitro group. This ortho-phenylenediamine derivative is a key building block for the construction of benzimidazole scaffolds, which feature prominently in kinase inhibitor medicinal chemistry programs and other pharmaceutical applications . The documented Zn/NH₄Cl reduction protocol (5.0 g substrate, 10 equiv Zn, 20 equiv NH₄Cl in 1:1 EtOH–H₂O, RT, 18 h) provides a validated starting point for reaction development .

Medicinal Chemistry Building Block for Benzimidazole-Based Kinase Inhibitors

The ortho-substitution pattern of 3-chloro-2-nitroaniline makes it a strategically useful intermediate for the synthesis of substituted benzimidazole derivatives. Following nitro group reduction and subsequent cyclization with appropriate carbonyl equivalents, the resulting benzimidazole core can be further functionalized to access compounds with activity against cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Aurora kinases [1]. Procurement of this building block supports structure-activity relationship (SAR) exploration in kinase-targeted drug discovery.

Quality Control: Isomer Identity Verification via Melting Point Analysis

The melting point of 3-chloro-2-nitroaniline (107–108 °C) is approximately 11–13 °C lower than that of the 2-chloro-5-nitroaniline isomer (118–120 °C). This difference enables rapid, instrument-free identity confirmation upon receipt of material, providing a cost-effective quality control checkpoint to prevent isomer misidentification before committing valuable reagents and time to multi-step synthetic sequences [2][3].

Process Development and CMO Evaluation: Yield Benchmarking

When evaluating custom synthesis proposals from contract manufacturing organizations (CMOs) or alternative sourcing routes, the documented 53.4% isolated yield for the conversion of 3-chloro-2-nitrobenzoic acid to 3-chloro-2-nitroaniline serves as a quantitative benchmark for process efficiency . This reference point enables procurement teams and process chemists to critically assess proposed synthetic strategies, identify opportunities for yield improvement, and negotiate production costs based on established chemical precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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